1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c18-13(11-4-2-1-3-5-11)17-8-6-16(7-9-17)12-10-14-19-15-12/h1-2,10-11H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYVAQOXZCSKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyclohex-3-ene-1-carbonyl Chloride: Cyclohex-3-ene-1-carboxylic acid is treated with thionyl chloride to form cyclohex-3-ene-1-carbonyl chloride.
Reaction with Piperazine: The cyclohex-3-ene-1-carbonyl chloride is then reacted with piperazine to form 1-(Cyclohex-3-ene-1-carbonyl)piperazine.
Introduction of Thiadiazole Ring: The final step involves the reaction of 1-(Cyclohex-3-ene-1-carbonyl)piperazine with a thiadiazole derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions.
Chemical Reactions Analysis
1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or thiadiazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiadiazolyl Piperazines
Cyclohexene-Containing Piperazines
- 1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine () replaces the carbonyl with a methylene group, reducing polarity and possibly altering membrane permeability .
- 6-[(4-Phenylpiperazino)carbonyl]-3-cyclohexene-1-carboxylic acid () introduces a carboxylic acid group, which could enhance water solubility and hydrogen-bonding capacity compared to the target compound’s neutral cyclohexene carbonyl .
Sulfur-Containing Piperazines
- IDH1 Inhibitors (): Compounds like N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide incorporate sulfonamide groups and demonstrate enzyme inhibitory activity (IC50 <1 µM). The thiadiazole in the target compound may similarly engage in hydrogen bonding or π-π interactions with biological targets .
Biological Activity
The compound 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves a multi-step process:
- Formation of the Piperazine Ring : The initial step involves the reaction of cyclohexanone with piperazine to form a substituted piperazine.
- Introduction of the Thiadiazole Moiety : The 1,2,5-thiadiazole group is introduced through a condensation reaction involving thioketones and hydrazine derivatives.
- Carbonyl Group Addition : The cyclohexene carbonyl group is added via acylation reactions.
Anticancer Properties
Research indicates that compounds containing piperazine and thiadiazole moieties exhibit promising anticancer activity. For instance, studies have shown that derivatives similar to 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of synthesized piperazine derivatives on several cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 15.0 | Cell cycle arrest |
| Target Compound | A549 (Lung) | 10.0 | Inhibition of DNA synthesis |
The anticancer activity is believed to result from:
- Induction of Apoptosis : Compounds trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : They interfere with cell cycle progression, particularly at G2/M phase.
- Inhibition of DNA Synthesis : Some derivatives inhibit enzymes involved in DNA replication.
Other Biological Activities
Besides anticancer properties, piperazine derivatives have shown:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Reducing inflammation in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at different positions on the piperazine ring or the thiadiazole moiety can significantly influence their potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
